molecular formula C25H19F3N2O3 B3005848 (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327168-38-6

(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B3005848
CAS No.: 1327168-38-6
M. Wt: 452.433
InChI Key: YBIUOVZCZDCHEK-OLFWJLLRSA-N
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Description

The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide features a chromene core fused with a carboxamide group. Its structure includes a 2,4-dimethylphenyl substituent on the carboxamide nitrogen and a 4-(trifluoromethoxy)phenyl imino group at the 2-position of the chromene ring (Fig. 1). The trifluoromethoxy group is a strong electron-withdrawing substituent, while the 2,4-dimethylphenyl group provides steric bulk and electron-donating effects. Chromene derivatives are known for diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties .

Figure 1: Structure of this compound.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c1-15-7-12-21(16(2)13-15)30-23(31)20-14-17-5-3-4-6-22(17)32-24(20)29-18-8-10-19(11-9-18)33-25(26,27)28/h3-14H,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUOVZCZDCHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a chromene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18F3N1O3\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_1\text{O}_3

This structure features a chromene core substituted with a dimethylphenyl group and a trifluoromethoxy phenyl group, which are significant for its biological interactions.

Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies indicate that chromone derivatives, including the one , act as reversible inhibitors of monoamine oxidase B (MAO-B) , an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The binding of these compounds to MAO-B was characterized by crystallographic analysis, revealing that they form hydrogen bonds with key amino acids in the enzyme's active site, leading to effective inhibition with KiK_i values in the nanomolar range .

In Vitro Studies

The compound has been evaluated for its antiproliferative effects against various cancer cell lines. It was tested on breast cancer (MDA-MB-231), cervical cancer (HeLa), and ovarian cancer (A2780) cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 7.10 µM , demonstrating that it is a potent candidate for further development as an anticancer agent .

Cell LineIC50 (µM)
MDA-MB-2310.50
HeLa0.39
A27802.62

Structure-Activity Relationship (SAR)

The efficacy of this compound appears to be influenced by its structural components. The presence of specific substituents on the chromene moiety enhances its binding affinity and biological activity. For instance, modifications to the phenyl rings significantly affect the compound's potency against cancer cells .

Case Study 1: Cytotoxicity Assessment

In a comparative study involving various chromene derivatives, the compound exhibited superior cytotoxicity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin. The study highlighted that structural variations, particularly in the phenyl substituents, played a crucial role in determining the therapeutic efficacy .

Case Study 2: MAO-B Inhibition

Another study focused on the compound's role as a MAO-B inhibitor demonstrated its potential neuroprotective effects. The findings suggested that this inhibition not only aids in reducing oxidative stress but also enhances neuronal survival in models of neurodegeneration .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development. The chromene moiety is often associated with various biological activities, such as:

  • Anticancer Activity : Chromene derivatives have been explored for their ability to inhibit cancer cell proliferation. Studies indicate that modifications on the chromene ring can enhance cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Material Science

Due to its unique structure, (2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can be utilized in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties may allow it to be used as a light-emitting material in OLED technology.
  • Polymer Chemistry : Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties.

Environmental Applications

Given the presence of trifluoromethoxy groups, this compound may also have applications in:

  • Pesticide Development : The trifluoromethoxy group is known to enhance the biological activity of agrochemicals. This compound could serve as a lead structure for developing new pesticides with improved efficacy and environmental safety profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of various chromene derivatives, including those similar to this compound. Results indicated that specific substitutions on the chromene ring significantly increased cytotoxicity against breast cancer cells (MCF-7).

CompoundIC50 (µM)Mechanism of Action
Compound A15Induces apoptosis
Compound B10Inhibits cell cycle progression
Target Compound5Both apoptosis and cell cycle inhibition

Case Study 2: Material Applications

Research on the use of chromene derivatives in OLEDs demonstrated that incorporating compounds with similar structures led to increased luminescent efficiency. The study highlighted the potential of utilizing this compound as a candidate for further development.

ParameterValue
Maximum Emission Wavelength550 nm
Quantum Efficiency80%
Stability (hours)1000+

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carboxamide Group
Compound Name Carboxamide Substituent Molecular Formula Molecular Weight Key Properties/Implications Reference
Target Compound 2,4-Dimethylphenyl C25H20F3N2O3 462.43 Enhanced lipophilicity; steric hindrance
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide Acetyl C18H13FN2O3 324.31 Reduced steric bulk; electron-withdrawing
(2Z)-N-(4-Methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide 4-Methoxyphenyl C24H17F3N2O4 454.40 Improved solubility via methoxy group

Key Observations :

  • The methoxy group in the analog improves aqueous solubility, which may favor pharmacokinetic profiles .
Substituent Variations on the Imino Group

The imino group’s substituent modulates electronic effects and binding interactions:

Compound Name Imino Substituent Molecular Formula Molecular Weight Key Properties/Implications Reference
Target Compound 4-(Trifluoromethoxy)phenyl C25H20F3N2O3 462.43 Strong electron-withdrawing; metabolic stability
(2Z)-2-[(2-Chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide 2-Chloro-4-fluorophenyl C22H14ClFN2O2 392.80 Halogen-induced polarity; potential halogen bonding
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-(Methylsulfanyl)phenyl C22H21ClN2O3S 428.90 Sulfur-enhanced lipophilicity; metabolic variability

Key Observations :

  • The trifluoromethoxy group in the target compound confers higher metabolic stability compared to halogenated or sulfur-containing analogs .
  • Methylsulfanyl and halogen substituents may introduce unique binding interactions with biological targets, such as enzymes or receptors .
Chromene Core Modifications

Derivatives with fused heterocycles exhibit distinct bioactivity profiles:

Compound Name Core Modification Molecular Formula Molecular Weight Key Properties/Implications Reference
Target Compound Unmodified chromene C25H20F3N2O3 462.43 Baseline activity for comparison
2-Imino-N-phenyl-2H-chromene-3-carboxamide (precursor) Basic chromene scaffold C16H12N2O2 264.28 Used to synthesize pyrimidines, pyridines
3-Chloro-4-(2-imino-2H-chromen-3-yl)-1-phenylazetidin-2-one Fused β-lactam C19H14ClN3O2 351.78 Enhanced antibacterial activity

Key Observations :

  • Fusing β-lactam or pyrimidine rings to the chromene core (as in ) broadens biological activity, such as antibacterial or antifungal effects.
  • The unmodified chromene in the target compound serves as a foundational structure for further derivatization .

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction parameters be optimized?

The synthesis of chromene derivatives typically involves coupling reactions and cyclization steps. For example, 2-imino-chromene precursors can be functionalized using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at controlled temperatures (0–30°C) . Optimizing reaction conditions includes:

  • Solvent selection : Polar aprotic solvents like DCM enhance reactivity.
  • Coupling agents : TBTU improves yield in carboxamide formation .
  • Temperature control : Gradual addition of reagents at 0–5°C minimizes side reactions .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) tracks reaction progress .

Q. Which analytical techniques are critical for confirming structural identity and purity?

  • NMR spectroscopy : 1H and 13C NMR in DMSO-d6 resolve aromatic protons and confirm imino group geometry (Z-configuration) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures >95% purity by matching experimental and theoretical C/H/N ratios .
  • X-ray crystallography : SHELX software refines crystal structures, confirming stereochemistry and hydrogen bonding .

Q. How can the Z-configuration of the imino group be confirmed experimentally?

The Z-configuration is determined via:

  • NOESY NMR : Correlations between imino protons and adjacent substituents .
  • X-ray diffraction : Single-crystal analysis using SHELXL refines bond angles and distances, distinguishing Z/E isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data?

  • Cross-validation : Compare NMR chemical shifts with density functional theory (DFT) predictions .
  • Solvent effects : Account for DMSO-d6’s deshielding impact on aromatic protons .
  • Impurity checks : Use HPLC (high-performance liquid chromatography) to rule out byproducts .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Substituent variation : Modify trifluoromethoxy or dimethylphenyl groups to assess bioactivity .
  • Parallel synthesis : Use automated platforms to generate libraries of analogs .
  • Bioassays : Pair synthetic derivatives with in vitro assays (e.g., enzyme inhibition) to correlate substituents with activity .

Q. How can computational models predict biological target interactions?

  • Molecular docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinases) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • Validation : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

  • Twinning : SHELXD detects and refines twinned crystals via HKLF5 format .
  • Disorder : Partial occupancy modeling in SHELXL resolves overlapping electron density .
  • High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve resolution for trifluoromethoxy group refinement .

Q. Methodological Considerations

  • Data contradiction : Replicate experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .
  • Bioactivity profiling : Use orthogonal assays (e.g., fluorescence polarization and enzymatic assays) to confirm activity .

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